7-Methylhexadec-7-enoic acid

5-lipoxygenase inhibition eicosanoid pathway leukotriene biosynthesis

7-Methylhexadec-7-enoic acid (C17H32O2, MW 268.44 g/mol) is an unsaturated, methyl-branched long-chain fatty acid belonging to the fatty acyls subclass. The compound features a unique structural signature: a methyl substituent and a double bond both located at the delta-7 position of the hexadecenoic acid backbone.

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
CAS No. 40663-81-8
Cat. No. B12691036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylhexadec-7-enoic acid
CAS40663-81-8
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=C(C)CCCCCC(=O)O
InChIInChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h13H,3-12,14-15H2,1-2H3,(H,18,19)
InChIKeyALJOJLIRBPKVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylhexadec-7-enoic Acid (CAS 40663-81-8): A Branched Long-Chain Fatty Acid for Specialized Lipid Research and Enzyme Inhibition Studies


7-Methylhexadec-7-enoic acid (C17H32O2, MW 268.44 g/mol) is an unsaturated, methyl-branched long-chain fatty acid belonging to the fatty acyls subclass [1]. The compound features a unique structural signature: a methyl substituent and a double bond both located at the delta-7 position of the hexadecenoic acid backbone. It is a natural product originally isolated from marine sources, including the ocean sunfish (Mola mola) and sperm whale oils, and has been identified in certain marine sponges [2]. Unlike common linear fatty acids, this branched monounsaturated fatty acid has garnered attention for its selective enzyme inhibition profile, particularly against human 5-lipoxygenase (5-LOX), making it a valuable tool compound for eicosanoid pathway research [3].

Why 7-Methylhexadec-7-enoic Acid Cannot Be Simply Replaced by Other Methyl-Branched Hexadecenoic Acids


Methyl-branched hexadecenoic acids are a family of positional isomers that cannot be generically interchanged. The biological activity of these compounds is exquisitely sensitive to the position of both the methyl branch and the double bond. For instance, 7-methyl-7-hexadecenoic acid (the target compound) shows a documented inhibitory profile against human 5-LOX (IC50 280 nM), whereas the closest positional isomers—7-methyl-6-hexadecenoic acid and 7-methyl-8-hexadecenoic acid—have no publicly available enzyme inhibition data, strongly suggesting divergent pharmacodynamics [1]. Even within the same organism, the relative abundance of these isomers differs markedly: in sperm whale oils, 7-methyl-7-hexadecenoic acid constitutes 0.37–1.37% of total fatty acids, while the 6-isomer accounts for only 0.23–0.68%, indicating distinct metabolic origins and biochemical roles [2]. Substituting one isomer for another therefore introduces uncontrolled variables in enzyme assays, cell-based studies, or lipidomic profiling, undermining experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 7-Methylhexadec-7-enoic Acid Against Closest Analogs and In-Class Comparators


5-Lipoxygenase Inhibitory Potency: 7-Methylhexadec-7-enoic Acid vs. Clinically Relevant 5-LOX Inhibitor Zileuton

The target compound inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC50 of 280 nM, assessed by reduction of LTB4 levels using 800 µM arachidonic acid as substrate and 10 min preincubation [1]. In comparison, the clinically used 5-LOX inhibitor zileuton exhibits IC50 values of 0.4 µM (400 nM) in rat PMNL cells and 0.5 µM (500 nM) in human whole blood assays [2]. The 7-methylhexadec-7-enoic acid thus demonstrates comparable or slightly superior potency to zileuton in biochemical assays, while being a structurally distinct chemotype—a natural fatty acid rather than a synthetic N-hydroxyurea derivative. This offers a mechanistically different scaffold for probe development.

5-lipoxygenase inhibition eicosanoid pathway leukotriene biosynthesis

Enzyme Selectivity Profile: 5-LOX vs. COX-1/COX-2 Discrimination

In side-by-side enzyme inhibition assays curated in BindingDB/ChEMBL, 7-methylhexadec-7-enoic acid demonstrates a measurable selectivity window between 5-LOX and cyclooxygenase enzymes [1]. Against human recombinant COX-2, the IC50 is 550 nM (assessed by PGE2 reduction using 10 µM arachidonic acid, 5 min preincubation), representing a 1.96-fold selectivity for 5-LOX over COX-2. Against ovine COX-1, the IC50 is 1,070 nM, yielding a 3.82-fold 5-LOX/COX-1 selectivity ratio. This profile contrasts with classical non-steroidal anti-inflammatory drugs (NSAIDs), which predominantly target COX-1/COX-2 with little to no 5-LOX activity. No comparable selectivity data are available for the 6- or 8-isomers.

cyclooxygenase inhibition dual inhibition arachidonic acid cascade

Physicochemical Differentiation: LogP and Predicted Membrane Partitioning vs. 7-Methyl-6-hexadecenoic Acid

The position of the double bond within the carbon chain influences the compound's lipophilicity, a key determinant of membrane partitioning and biological distribution. The target compound, 7-methylhexadec-7-enoic acid, has a reported LogP of 5.72 . In contrast, its positional isomer 7-methyl-6-hexadecenoic acid (CAS 56796-89-5) exhibits a predicted ACD/LogP of 7.26 . The difference of approximately 1.54 log units implies that the 7-enoic isomer is over an order of magnitude less lipophilic than the 6-enoic isomer. This substantial difference will affect passive membrane diffusion, protein binding, and intracellular accumulation, making the 7-isomer preferable for aqueous-compatible assay systems and potentially reducing non-specific membrane interactions.

lipophilicity membrane permeability ADME prediction

Natural Abundance Profiling: Relative Occurrence in Marine Oils vs. Other Methyl-Branched Hexadecenoic Acids

In sperm whale oils, a classic natural lipid source, the quantitative abundance of methyl-branched hexadecenoic acid isomers was directly compared. 7-methyl-7-hexadecenoic acid was the most abundant branched C16:1 acid, ranging from 0.37% to 1.37% of total fatty acids. The 7-methyl-6-hexadecenoic acid was consistently less abundant (0.23–0.68%), and 5-methyl-4-hexadecenoic acid was present at only 0.10–0.39% [1]. This hierarchy—7-enoic > 6-enoic > 4-enoic—demonstrates that the 7-methyl-7-hexadecenoic acid is the predominant naturally occurring isomer in these marine lipid reservoirs. For researchers engaged in natural product standardization, biomarker discovery, or comparative lipidomics, this abundance pattern validates the 7-enoic isomer as the most ecologically significant molecular form.

natural product sourcing marine lipidomics isomer abundance

Antioxidant Functionality in Lipid Systems: A Differentiating Feature from Non-Branched Fatty Acids

7-Methylhexadec-7-enoic acid has been described as serving as an antioxidant in fats and oils, a property not typically associated with common straight-chain monounsaturated fatty acids such as oleic acid or palmitoleic acid [1]. While specific quantitative antioxidant metrics (e.g., ORAC values) have not been directly reported for this compound in peer-reviewed literature, the curated MeSH annotation explicitly lists this function. The presence of both a methyl branch and a conjugated-like unsaturation may contribute to radical-scavenging capacity, distinguishing it from linear fatty acids that lack this dual feature. This property is absent from the annotation records of 7-methyl-6-hexadecenoic acid and other positional isomers.

lipid antioxidant fatty acid stability oil preservation

Recommended Application Scenarios for 7-Methylhexadec-7-enoic Acid Based on Quantitative Evidence


Pharmacological Probe for 5-Lipoxygenase-Dependent Leukotriene Biosynthesis Studies

With an IC50 of 280 nM against human recombinant 5-LOX [1], 7-methylhexadec-7-enoic acid serves as a biochemically validated natural-product inhibitor for mechanistic studies of leukotriene synthesis. Researchers can employ this compound as a tool to dissect the contribution of 5-LOX to inflammatory signaling independently of COX pathways, leveraging its 1.96–3.82-fold selectivity window over COX-2 and COX-1. This enables cleaner phenotypic interpretation compared to dual inhibitors or NSAIDs.

Reference Standard for Marine Lipidomics and Biomarker Discovery

Given its documented abundance (0.37–1.37% in sperm whale oils) and its status as the dominant methyl-branched C16:1 isomer in several marine organisms [2], 7-methylhexadec-7-enoic acid is an essential reference standard for GC-MS or LC-MS lipidomic profiling of marine samples. Its use ensures accurate peak annotation and reliable quantification of branched fatty acids in ecological and dietary biomarker studies.

Chemical Ecology and Semiochemical Research

The compound is utilized by multiple species in chemical communication systems, as documented in the Pherobase semiochemical database [3]. For entomologists and chemical ecologists, 7-methylhexadec-7-enoic acid is a validated semiochemical component, enabling behavioral assay design and comparative pheromone blend analysis where positional isomer identity is critical for bioactivity.

Quote Request

Request a Quote for 7-Methylhexadec-7-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.